![molecular formula C22H21FN4O2S B11360015 N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide](/img/structure/B11360015.png)

N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

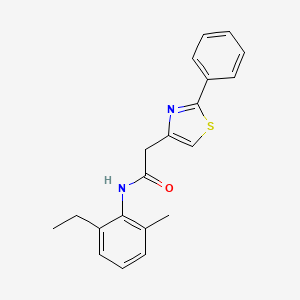

N-{5-[1-(2-Ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-Fluorphenyl)acetamid ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-{5-[1-(2-Ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-Fluorphenyl)acetamid beinhaltet typischerweise mehrere Schritte, beginnend mit der Herstellung des Thiadiazolrings. Dies kann durch Cyclisierung geeigneter Thiosemicarbazide mit Carbonsäuren oder deren Derivaten unter sauren Bedingungen erreicht werden. Der Pyrrolidinonanteil wird dann durch eine Kondensationsreaktion mit dem entsprechenden Keton eingeführt. Schließlich wird die Fluorphenylacetamidgruppe durch eine Amidkupplungsreaktion, oft unter Verwendung von Reagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol) zur Erleichterung des Prozesses, angehängt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Implementierung von Prinzipien der Grünen Chemie zur Reduzierung des Einsatzes gefährlicher Lösungsmittel und Reagenzien umfassen.

Chemische Reaktionsanalyse

Reaktionstypen

N-{5-[1-(2-Ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-Fluorphenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Thiadiazolring kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die Carbonylgruppe im Pyrrolidinonanteil kann zu Alkoholen reduziert werden.

Substitution: Die Fluorphenylgruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie m-Chlorperbenzoesäure (m-CPBA) oder Wasserstoffperoxid (H2O2) unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid (NaOH).

Hauptprodukte

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten Phenylderivaten.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht wegen seines Potenzials als biochemische Sonde zur Untersuchung von Enzymwirkungen.

Medizin: Erforscht wegen seines potenziellen therapeutischen Nutzens, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Wirkmechanismus

Der Wirkmechanismus von N-{5-[1-(2-Ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-Fluorphenyl)acetamid beinhaltet seine Interaktion mit bestimmten molekularen Zielen. Der Thiadiazolring kann mit Metallionen oder Enzymaktivitätszentren interagieren und deren Aktivität möglicherweise hemmen. Die Fluorphenylgruppe kann die Bindungsaffinität der Verbindung zu hydrophoben Taschen in Proteinen erhöhen, während der Pyrrolidinonanteil an Wasserstoffbrückenbindungen teilnehmen kann. Diese kombinierten Interaktionen können verschiedene biochemische Wege modulieren und zu den beobachteten Effekten der Verbindung führen.

Analyse Chemischer Reaktionen

Types of Reactions

N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Wirkmechanismus

The mechanism of action of N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions or enzyme active sites, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the pyrrolidinone moiety can participate in hydrogen bonding interactions. These combined interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-{5-[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamid

- 2-((4-Ethyl-5-(2-Furyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-Ethylphenyl)acetamid

Einzigartigkeit

N-{5-[1-(2-Ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-Fluorphenyl)acetamid zeichnet sich durch das Vorhandensein der Fluorphenylgruppe aus, die seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann. Die Kombination des Thiadiazolrings und des Pyrrolidinonanteils bietet auch ein einzigartiges Gerüst, das mit einer Vielzahl von molekularen Zielen interagieren kann, was es zu einer vielseitigen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.

Eigenschaften

Molekularformel |

C22H21FN4O2S |

|---|---|

Molekulargewicht |

424.5 g/mol |

IUPAC-Name |

N-[5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide |

InChI |

InChI=1S/C22H21FN4O2S/c1-2-15-5-3-4-6-18(15)27-13-16(12-20(27)29)21-25-26-22(30-21)24-19(28)11-14-7-9-17(23)10-8-14/h3-10,16H,2,11-13H2,1H3,(H,24,26,28) |

InChI-Schlüssel |

UPJHAMMLIQXSMD-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)CC4=CC=C(C=C4)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B11359932.png)

![5-(3,4-dimethylphenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11359952.png)

![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11359976.png)

![2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-N-(3-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11359978.png)

![5-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11359983.png)

![Methyl 5'-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B11359988.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11359991.png)

![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide](/img/structure/B11359992.png)

![5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11359998.png)

![2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11360004.png)